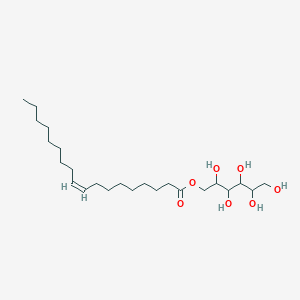
Sorbitol 6-monooleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sorbitol 6-monooleate is a non-ionic surfactant that is widely used in various industries such as food, pharmaceuticals, and cosmetics. It is primarily used as an emulsifier, stabilizer, and dispersant due to its unique properties.
Mécanisme D'action
Sorbitol 6-monooleate works by reducing the surface tension between two immiscible phases, such as oil and water. It forms a monolayer at the interface, which stabilizes the emulsion or dispersion. The hydrophilic sorbitol moiety interacts with the aqueous phase, while the hydrophobic oleic acid moiety interacts with the oil phase.
Effets Biochimiques Et Physiologiques
Sorbitol 6-monooleate has been shown to have low toxicity and is generally considered safe for human consumption. It has been used as a food additive and is listed as Generally Recognized as Safe (GRAS) by the FDA. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Sorbitol 6-monooleate has several advantages for lab experiments. It is a non-ionic surfactant, which means it does not interfere with the electrostatic interactions between molecules. It is also stable over a wide range of pH and temperature. However, one limitation is that it may interfere with certain assays that are sensitive to surfactants.
Orientations Futures
There are several future directions for the use of Sorbitol 6-monooleate in scientific research. One area of interest is its use in the formulation of drug delivery systems, particularly for poorly soluble drugs. Another area of interest is its use in the production of biodegradable nanoparticles for environmental applications. Additionally, there is potential for Sorbitol 6-monooleate to be used in the development of new vaccines and protein therapeutics.
Conclusion:
Sorbitol 6-monooleate is a versatile non-ionic surfactant that has numerous applications in various industries. It has been extensively studied for its unique properties and has been shown to be safe for human consumption. Its use in scientific research has led to the development of new drug delivery systems, vaccines, and biodegradable nanoparticles. Further research is needed to explore its potential in these areas and to identify new applications.
Méthodes De Synthèse
Sorbitol 6-monooleate can be synthesized by the reaction between sorbitol and oleic acid. The reaction is carried out under controlled conditions of temperature, pressure, and pH. The yield of the reaction can be improved by using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The synthesized product is then purified by various methods such as distillation, crystallization, and chromatography.
Applications De Recherche Scientifique
Sorbitol 6-monooleate has been extensively studied for its various applications in scientific research. It has been used as a surfactant in the preparation of nanoparticles, liposomes, and microemulsions. It has also been used as a stabilizer in the production of vaccines, proteins, and enzymes. Furthermore, it has been used as a dispersant in the formulation of drug delivery systems.
Propriétés
Numéro CAS |
1333-68-2 |
|---|---|
Nom du produit |
Sorbitol 6-monooleate |
Formule moléculaire |
C24H46O7 |
Poids moléculaire |
446.6 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)31-19-21(27)24(30)23(29)20(26)18-25/h9-10,20-21,23-27,29-30H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23-,24-/m1/s1 |
Clé InChI |
WERKSKAQRVDLDW-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Autres numéros CAS |
143615-26-3 1333-68-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



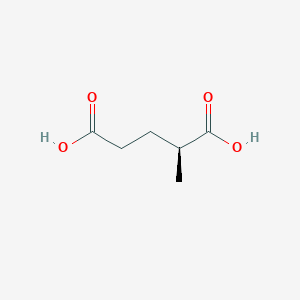
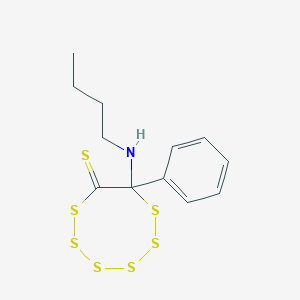
![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
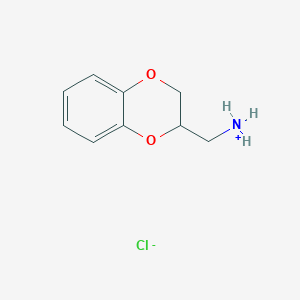
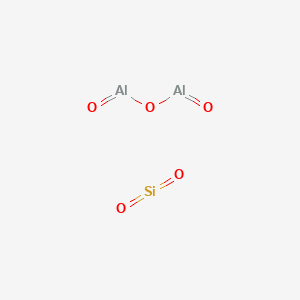
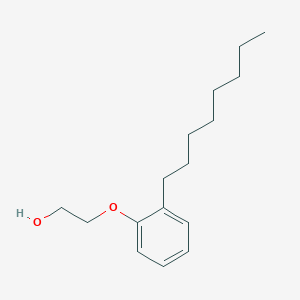
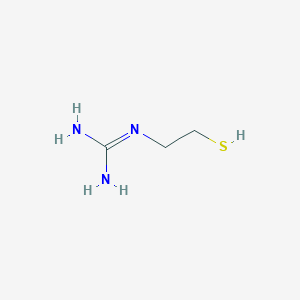
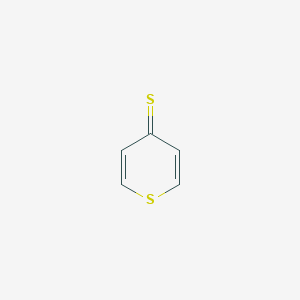
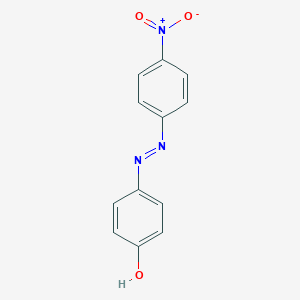
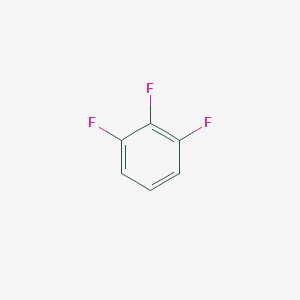
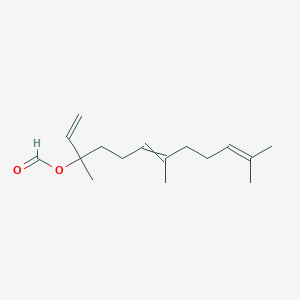

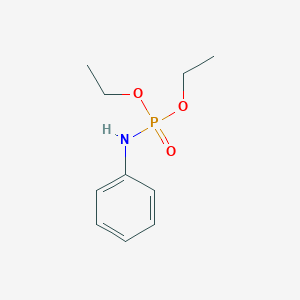
![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)